4-(3-Methylphenyl)oxazolidine-2,5-dione
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Overview
Description
4-(3-Methylphenyl)oxazolidine-2,5-dione is a heterocyclic organic compound that features an oxazolidine ring fused with a phenyl group substituted at the 3-position with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylphenyl)oxazolidine-2,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylbenzylamine with glyoxylic acid to form an intermediate, which then undergoes cyclization to yield the desired oxazolidine-2,5-dione structure. The reaction is usually carried out under acidic conditions and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylphenyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidine-2,5-dione derivatives.
Reduction: Reduction reactions can convert the oxazolidine ring to oxazolidine-2,5-diol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Oxazolidine-2,5-dione derivatives with additional oxygen functionalities.
Reduction: Oxazolidine-2,5-diol.
Substitution: Substituted phenyl derivatives with nitro or halogen groups.
Scientific Research Applications
4-(3-Methylphenyl)oxazolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Methylphenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Oxazolidine-2,5-dione: A parent compound with similar structural features but without the phenyl substitution.
3-Methylphenyl derivatives: Compounds with similar phenyl substitution patterns but different heterocyclic rings.
Uniqueness
4-(3-Methylphenyl)oxazolidine-2,5-dione is unique due to the combination of the oxazolidine ring and the 3-methylphenyl group, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C10H9NO3 |
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Molecular Weight |
191.18 g/mol |
IUPAC Name |
4-(3-methylphenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C10H9NO3/c1-6-3-2-4-7(5-6)8-9(12)14-10(13)11-8/h2-5,8H,1H3,(H,11,13) |
InChI Key |
DONQTIDMNLRAAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(=O)OC(=O)N2 |
Origin of Product |
United States |
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